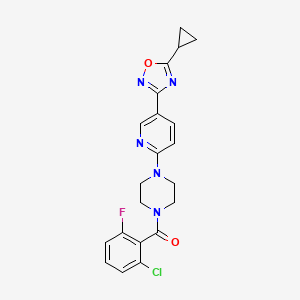

2,4,5-trimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

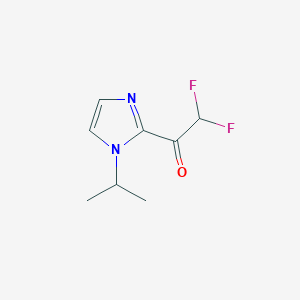

2,4,5-trimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, also known as TMI-1, is a sulfonamide-based small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TMI-1 has been shown to have a high affinity for the protein GRP78, a member of the heat shock protein family, which is overexpressed in cancer cells.

Scientific Research Applications

Potential in Pulmonary Fibrosis and Cough Treatment

This compound, closely related to broad-spectrum phosphatidylinositol 3-kinase inhibitors, has been explored for treating idiopathic pulmonary fibrosis and cough. In vitro data support these utilities, and it has entered Phase I studies for idiopathic pulmonary fibrosis treatment (Norman, 2014).

Photodynamic Therapy Applications

A derivative of this compound has been synthesized for photodynamic therapy, especially in cancer treatment. Its properties as a photosensitizer, including high singlet oxygen quantum yield and good fluorescence, make it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Anti-Breast Cancer Potential

A synthesized derivative has shown promising results against breast cancer. It exhibited better anticancer activity against MCF7 cells compared to the standard drug, potentially due to its effective binding with estrogen receptors (Kumar et al., 2021).

Carbonic Anhydrase Inhibitors

The compound, in a modified form, acts as an inhibitor of human carbonic anhydrase, particularly the hCA IX isoform, relevant in diseases like glaucoma, epilepsy, obesity, and cancer. Its potent inhibition of hCA IX could make it a target for further medicinal studies (Lolak et al., 2019).

Cytotoxic Activity and Potential as Antitumor Agents

Derivatives have been explored for cytotoxic activity and potential as carbonic anhydrase inhibitors. Some derivatives, especially those with 3,4,5-trimethoxy and 4-hydroxy derivatives, showed significant cytotoxic activities, suggesting potential for anti-tumor activity studies (Gul et al., 2016).

Inhibitory Effects on Various Enzymes

New derivatives have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. These derivatives exhibited moderate to high inhibitory potency, suggesting therapeutic potential for related diseases (Lolak et al., 2020).

Antihyperglycemic Properties

Certain derivatives have been identified as active antihyperglycemic agents, exhibiting significant glucose reduction values. This indicates their potential as leads for antidiabetic drugs (Eissa, 2013).

properties

IUPAC Name |

2,4,5-trimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O3S/c1-17-13-19(3)24(14-18(17)2)31(28,29)25-16-23(27-9-11-30-12-10-27)20-5-6-22-21(15-20)7-8-26(22)4/h5-6,13-15,23,25H,7-12,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQGCRPTZRWFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-trimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

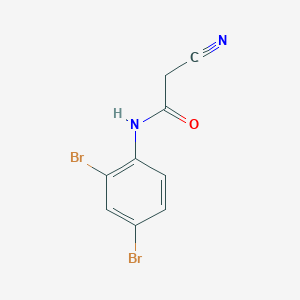

![2,6-Bis[cyano(morpholino)phenylmethyl]benzenecarbonitrile](/img/structure/B2473840.png)

![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473841.png)

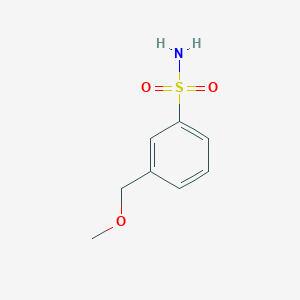

![6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2473842.png)

![ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2473847.png)

![Methyl 2-amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2473848.png)

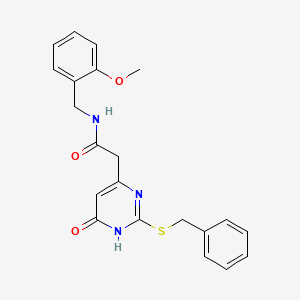

![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2473851.png)

![2-(4-butoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473858.png)